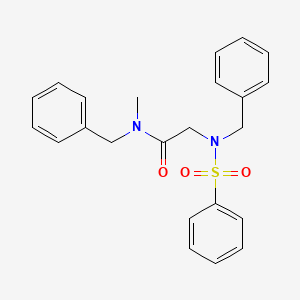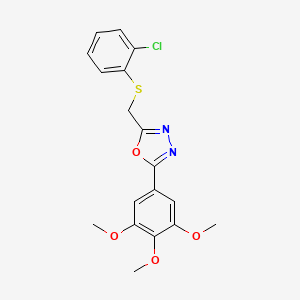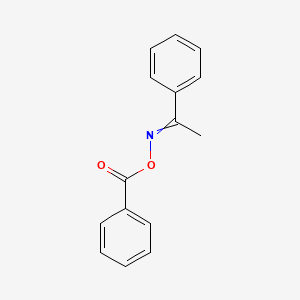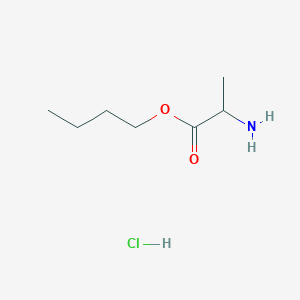
Butyl 2-aminopropanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-aminopropanoate hydrochloride is an organic compound with the chemical formula C7H16ClNO2. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is often used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl 2-aminopropanoate hydrochloride is typically synthesized through the reaction of butyl 2-aminopropanoate with hydrochloric acid. The process involves dissolving butyl 2-aminopropanoate in a suitable solvent, such as ether, and then adding hydrochloric acid to the solution. The reaction is usually carried out at room temperature or under cooling conditions to control the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction mixture is often stirred continuously, and the product is purified through crystallization or distillation. The final product is then dried and packaged for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-aminopropanoate hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: It can be hydrolyzed to form butyl 2-aminopropanoate and hydrochloric acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving this compound include various substituted amines, esters, and other organic compounds .
Scientific Research Applications
Butyl 2-aminopropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is used in studies involving amino acid derivatives and their biological activities.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: The compound is used in the manufacture of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of butyl 2-aminopropanoate hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes or as a ligand for receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Butyl 2-aminopropanoate hydrochloride can be compared with other similar compounds, such as:
- Methyl 2-aminopropanoate hydrochloride
- Ethyl 2-aminopropanoate hydrochloride
- Propyl 2-aminopropanoate hydrochloride
These compounds share similar chemical structures but differ in their alkyl groups, which can influence their reactivity and applications.
Properties
Molecular Formula |
C7H16ClNO2 |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
butyl 2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-4-5-10-7(9)6(2)8;/h6H,3-5,8H2,1-2H3;1H |
InChI Key |
ODMDNPRWFGSQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-5-{4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12504044.png)
![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(pyrrolidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B12504051.png)
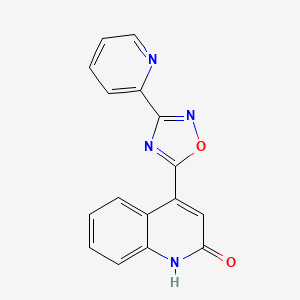
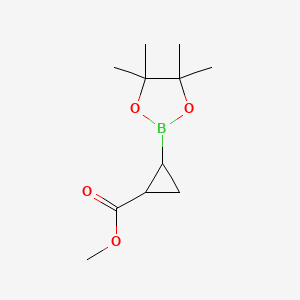
![2-Bromo-5H-benzo[b]carbazole](/img/structure/B12504070.png)
![10,16-dinaphthalen-2-yl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12504078.png)
![5,6-dimethyl-3-(3-methylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12504081.png)

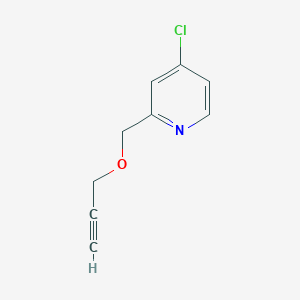
![4-{[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12504111.png)
![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-enoic acid](/img/structure/B12504115.png)
